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molecular formula C20H21BrO B2911193 3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol CAS No. 128272-29-7

3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol

Cat. No. B2911193
M. Wt: 357.291
InChI Key: BLOOFHRWAOQRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952382

Procedure details

56 g (0.25 mol) of 6-bromo-2-naphthol, 38.2 g (0.25 mol) of 1-adamantanol and 500 ml of a mixture of dichloromethane and heptane (40/60) were introduced into a round-bottomed flask. 15 ml of concentrated sulfuric acid were added and the reaction mixture was stirred at room temperature for 48 hours. The solid was filtered off, washed with heptane (3×100 ml) and dissolved in ethyl ether and the organic phase was washed with water, separated by settling, dried over magnesium sulfate and evaporated. 60.1 g (67%) of the expected compound were collected, which compound had a melting point of 215°-6° C.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([OH:12])[CH:6]=[CH:5]2.[C:13]12(O)[CH2:22][CH:17]3[CH2:18][CH:19]([CH2:21][CH:15]([CH2:16]3)[CH2:14]1)[CH2:20]2.ClCCl.S(=O)(=O)(O)O>CCCCCCC>[C:13]12([C:6]3[C:7]([OH:12])=[CH:8][C:9]4[C:4]([CH:5]=3)=[CH:3][C:2]([Br:1])=[CH:11][CH:10]=4)[CH2:22][CH:17]3[CH2:18][CH:19]([CH2:21][CH:15]([CH2:16]3)[CH2:14]1)[CH2:20]2

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)O
Name
Quantity
38.2 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Name
mixture
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with heptane (3×100 ml)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl ether
WASH
Type
WASH
Details
the organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
60.1 g (67%) of the expected compound were collected

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C12(CC3CC(CC(C1)C3)C2)C=2C(=CC3=CC=C(C=C3C2)Br)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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